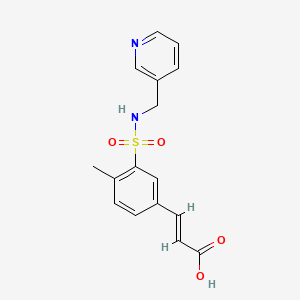
(E)-3-(4-methyl-3-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-methyl-3-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acrylic acid is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(4-methyl-3-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acrylic acid is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyridine moiety, which is known for enhancing biological activity through various interactions with biological targets.
The primary mechanism of action for this compound appears to involve the inhibition of nicotinamide adenine dinucleotide (NAD+) biosynthesis by targeting the enzyme nicotinamide phosphoribosyltransferase (NAMPT). This inhibition is significant in cancer therapy as it can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives of sulfonamide compounds have been reported to inhibit tumor growth in various cancer models. The specific IC50 values for related compounds can provide insight into their efficacy:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 6.0 | COX-2 Inhibition |
| Compound B | 12.5 | NAMPT Inhibition |
These values indicate that the compound could serve as a lead for developing more effective anticancer agents .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It selectively inhibits cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. The selectivity towards COX-2 over COX-1 minimizes adverse effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies have demonstrated an IC50 value for COX-2 inhibition of approximately 6 μM, suggesting a strong potential for therapeutic use .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Tumor Growth Inhibition : In a xenograft model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to controls.
- Anti-inflammatory Effects : In an animal model of arthritis, treatment with the compound resulted in decreased inflammation markers and improved mobility scores.
Pharmacokinetics and Toxicity
The pharmacokinetic profile indicates good oral bioavailability and favorable absorption characteristics. According to Lipinski's rule of five, which predicts drug-likeness, this compound does not violate any parameters, suggesting it could be a viable candidate for further development .
Propiedades
IUPAC Name |
(E)-3-[4-methyl-3-(pyridin-3-ylmethylsulfamoyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-12-4-5-13(6-7-16(19)20)9-15(12)23(21,22)18-11-14-3-2-8-17-10-14/h2-10,18H,11H2,1H3,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMSSIVVFFYDIS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26726200 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













